molecular formula C21H21FN4O4S B3414558 5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 946346-87-8

5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B3414558
CAS RN: 946346-87-8
M. Wt: 444.5 g/mol
InChI Key: LFJXEJIBYUYHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide, also known as JNJ-47965567, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for specific enzymes. However, 5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for 5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide research, including investigating its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. In addition, research could focus on developing more effective formulations of 5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide, such as prodrugs or nanoparticles, to improve its solubility and bioavailability. Finally, further studies could investigate the safety and toxicity of 5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide in vivo to determine its potential for clinical use.
Conclusion:
In conclusion, 5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its mechanism of action involves the inhibition of specific enzymes involved in cell proliferation, inflammation, and neurotransmission. While 5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has several advantages for lab experiments, it also has some limitations, such as its low solubility. Future research should focus on investigating its potential therapeutic applications in other diseases and developing more effective formulations.

Scientific Research Applications

5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has been shown to inhibit the growth of tumor cells by targeting specific enzymes involved in cell proliferation and survival. In addition, 5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has been found to have anti-inflammatory properties by reducing the production of inflammatory cytokines. In neurological research, 5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide has been studied for its potential to treat cognitive impairment associated with Alzheimer's disease.

properties

IUPAC Name

5-fluoro-2-methoxy-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4S/c1-29-19-8-4-16(22)14-20(19)31(27,28)25-17-5-2-15(3-6-17)18-7-9-21(24-23-18)26-10-12-30-13-11-26/h2-9,14,25H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJXEJIBYUYHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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